molecular formula C8H4BrF3O B2400776 3-[(Trifluorovinyl)oxy]bromobenzene CAS No. 260262-38-2

3-[(Trifluorovinyl)oxy]bromobenzene

Cat. No. B2400776
CAS RN: 260262-38-2
M. Wt: 253.018
InChI Key: LXYMPCRKNAEUIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Trifluorovinyl)oxy]bromobenzene is a chemical compound with the molecular formula C8H4BrF3O. It is also known as 3-bromo-4-(trifluorovinyloxy)benzene. This compound is widely used in scientific research due to its unique properties and potential applications.

Scientific Research Applications

Mechanism of Action

Mode of Action

The exact mode of action of 3-[(Trifluorovinyl)oxy]bromobenzene It’s possible that it may interact with its targets through a nucleophilic substitution mechanism . In such a mechanism, a nucleophile would attack the carbon atom at the benzylic position, leading to the substitution of the halogen .

Biochemical Pathways

The biochemical pathways affected by 3-[(Trifluorovinyl)oxy]bromobenzene This type of reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

properties

IUPAC Name

1-bromo-3-(1,2,2-trifluoroethenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3O/c9-5-2-1-3-6(4-5)13-8(12)7(10)11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXYMPCRKNAEUIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)OC(=C(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Acetonitrile (3.5 L) and zinc (Zn) (0.462 mol) were put in a 2-bulb flask and mixed at 80° C. Then, 3-(2-bromotetrafluoroethoxy)bromobenzene prepared in (1) was slowly dropped for 3 hours. The reaction mixture was refluxed for 10 hours and then evaporated. The unpurified product was extracted with hexane. Hexane remaining in the filtrate was removed using a vacuum evaporator to obtain 3-[(trifluorovinyl)oxy]bromobenzene, which is in liquid state at room temperature (yield: 79.4%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0.462 mol
Type
catalyst
Reaction Step Two
Quantity
3.5 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.